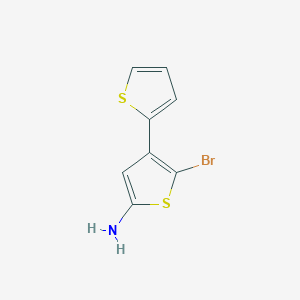

(2'-Bromo-2,3'-bithien-5'-YL)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

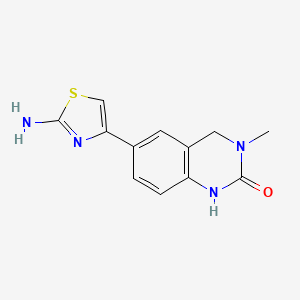

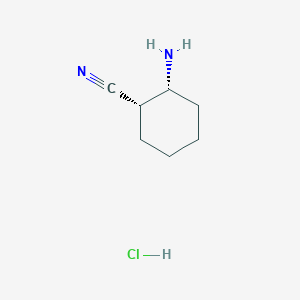

“(2’-Bromo-2,3’-bithien-5’-YL)amine” is a chemical compound with the molecular formula C8H6BrNS2 and a molecular weight of 260.17 . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of “(2’-Bromo-2,3’-bithien-5’-YL)amine” consists of a bromine atom attached to a bithiophene ring, with an amine group attached to one of the thiophene rings .Scientific Research Applications

Palladium-Catalyzed Amination

The use of palladium-xantphos complex in the selective amination of polyhalopyridines demonstrates the potential for palladium-catalyzed amination reactions in creating complex nitrogen-containing molecules, including those derived from brominated thiophenes (Ji, Li, & Bunnelle, 2003). Such methodologies are essential for synthesizing pharmaceuticals, agrochemicals, and materials science precursors.

Domino Reactions

Ortho-Bromo(propa-1,2-dien-1-yl)arenes, by analogy, illustrate the potential for "(2'-Bromo-2,3'-bithien-5'-YL)amine" in domino reactions that lead to the formation of complex heterocyclic structures through palladium catalysis in the presence of secondary amines (Masters, Wallesch, & Bräse, 2011). These reactions are valuable for constructing complex architectures efficiently.

Building Blocks in Organic Synthesis

Research involving 1-bromo-3-buten-2-one as a building block hints at the utility of brominated thiophenes in synthesizing heterocyclic compounds and carbocycles (Westerlund, Gras, & Carlson, 2001). This relevance underscores the importance of brominated amines in facilitating nucleophilic substitution and addition reactions for creating diverse organic molecules.

Haloamidation of Olefins

The haloamidation process, involving the addition of a bromine atom and an amide group across an olefinic bond, showcases the potential for using brominated amines in introducing functionality and complexity into molecules (Yeung, Gao, & Corey, 2006). This methodology can be pivotal in synthesizing compounds with precise stereochemistry and functional group placement.

Photovoltaic Applications

The synthesis of a star-shaped molecule with photovoltaic application potential demonstrates the broader implications of using brominated thiophenes in materials science, particularly in the development of organic solar cells (Min et al., 2013). Such compounds can enhance the absorption properties and energy levels of photovoltaic materials.

properties

IUPAC Name |

5-bromo-4-thiophen-2-ylthiophen-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS2/c9-8-5(4-7(10)12-8)6-2-1-3-11-6/h1-4H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVMXSLYWDDUCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(SC(=C2)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2'-Bromo-2,3'-bithien-5'-YL)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzylthio)-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2643513.png)

![3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2643514.png)

![7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methyl-1-piperidinyl)methyl]purine-2,6-dione](/img/structure/B2643517.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2643519.png)

![N-(3-Oxaspiro[5.5]undecan-9-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2643525.png)